molecular formula C11H14F3NO B13949022 N-isopropyl-2-methoxy-N-(trifluoromethyl)aniline

N-isopropyl-2-methoxy-N-(trifluoromethyl)aniline

Cat. No.: B13949022
M. Wt: 233.23 g/mol
InChI Key: MLXPKLARBJZSQY-UHFFFAOYSA-N
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Description

N-isopropyl-2-methoxy-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an isopropyl group, a methoxy group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical conditions . The reaction conditions often require the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-methoxy-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce the corresponding aniline derivative.

Scientific Research Applications

N-isopropyl-2-methoxy-N-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-isopropyl-2-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but lacks the isopropyl group.

    N-isopropyl-2-methoxy-3-(trifluoromethyl)benzamide: Contains a benzamide group instead of an aniline group.

Uniqueness

N-isopropyl-2-methoxy-N-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

2-methoxy-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3NO/c1-8(2)15(11(12,13)14)9-6-4-5-7-10(9)16-3/h4-8H,1-3H3

InChI Key

MLXPKLARBJZSQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1OC)C(F)(F)F

Origin of Product

United States

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